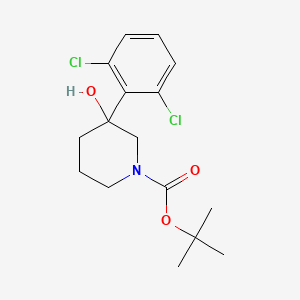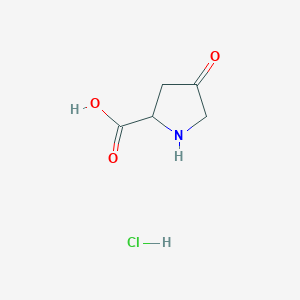
1,8-Naphthyridine-4-carbonitrile
Vue d'ensemble
Description
1,8-Naphthyridine-4-carbonitrile is a heterocyclic compound that belongs to the class of naphthyridines. These compounds are characterized by a fused ring system containing nitrogen atoms.
Applications De Recherche Scientifique
1,8-Naphthyridine-4-carbonitrile has a wide range of applications in scientific research:
Analyse Biochimique
Biochemical Properties
1,8-Naphthyridine-4-carbonitrile plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, it has been shown to inhibit the activity of enoyl-ACP reductase (InhA) from Mycobacterium tuberculosis, which is a key enzyme in the fatty acid synthesis pathway . This interaction is primarily through hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-inhibitor complex and prevent the enzyme from catalyzing its reaction .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in human embryonic kidney cells, this compound has been shown to reduce cytotoxicity and enhance cell viability . Additionally, it modulates the expression of genes involved in the cell cycle and apoptosis, thereby influencing cell proliferation and survival .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of enoyl-ACP reductase (InhA) through hydrogen bonds and hydrophobic interactions, leading to enzyme inhibition . This inhibition disrupts the fatty acid synthesis pathway, which is essential for the survival of Mycobacterium tuberculosis . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and modulation of gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as antimicrobial and anticancer activities, without significant toxicity . At high doses, it can cause adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which is involved in its biotransformation and detoxification . The compound can also affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . The compound’s localization and accumulation can be influenced by its interactions with cellular membranes and organelles .
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its activity. It can be directed to particular organelles through targeting signals and post-translational modifications . This subcellular localization is crucial for its function, as it allows the compound to interact with its target biomolecules effectively .
Méthodes De Préparation
The synthesis of 1,8-Naphthyridine-4-carbonitrile can be achieved through several methods. One common approach involves the multicomponent reaction (MCR) of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl or ethyl cyanoacetate in the presence of catalysts such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . Another method includes the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohols using a water-soluble iridium catalyst under air atmosphere .
Analyse Des Réactions Chimiques
1,8-Naphthyridine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can convert it into different reduced forms of naphthyridine.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Mécanisme D'action
The mechanism of action of 1,8-Naphthyridine-4-carbonitrile involves its interaction with specific molecular targets. For instance, in its role as an anti-tuberculosis agent, it targets the enoyl-ACP reductase (InhA) enzyme in Mycobacterium tuberculosis. This interaction inhibits the synthesis of mycolic acids, which are essential components of the bacterial cell wall, leading to the bacterium’s death . Molecular docking studies and molecular dynamics simulations have been used to understand the binding pattern and stability of this compound with its target protein .
Comparaison Avec Des Composés Similaires
1,8-Naphthyridine-4-carbonitrile can be compared with other naphthyridine derivatives such as 1,8-naphthyridine-3-carbonitrile and 1,5-naphthyridine. While these compounds share a similar core structure, their biological activities and applications can vary significantly. For example, 1,8-naphthyridine-3-carbonitrile has been studied for its anti-mycobacterial properties, whereas 1,5-naphthyridine derivatives are explored for their potential in materials science . The unique properties of this compound, such as its specific interactions with biological targets, make it a valuable compound for further research and development .
Propriétés
IUPAC Name |
1,8-naphthyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3/c10-6-7-3-5-12-9-8(7)2-1-4-11-9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUWGVXPRUBOCLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2N=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the planar structure observed in 10-methoxybenzo[g]imidazo[1,2-a][1,8]naphthyridine-4-carbonitrile?
A1: The study reveals that 10-methoxybenzo[g]imidazo[1,2-a][1,8]naphthyridine-4-carbonitrile exhibits a nearly planar molecular geometry. [] This planar structure, largely influenced by the methoxy and nitrile substituents, is significant because it allows for efficient π-π stacking interactions between molecules in the solid state. [] These interactions play a crucial role in determining the compound's solid-state packing, which in turn can influence its physical properties like melting point and solubility.
Q2: How does the crystal structure of 10-methoxybenzo[g]imidazo[1,2-a][1,8]naphthyridine-4-carbonitrile influence its solid-state interactions?
A2: The crystal structure analysis shows that 10-methoxybenzo[g]imidazo[1,2-a][1,8]naphthyridine-4-carbonitrile molecules interact with each other through a combination of intermolecular forces. [] Specifically, C—H⋯N and C—H⋯O hydrogen bonds are responsible for forming a three-dimensional polymeric network in the solid state. [] These interactions, along with the aforementioned π-π stacking, contribute to the overall stability and packing arrangement of the molecules within the crystal lattice.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(3-{3-[(tert-Butoxycarbonyl)amino]propyl}-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid](/img/structure/B1468275.png)


![2-{[(4-Bromo-2-ethylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B1468282.png)


![tert-Butyl 3-[(6-chloro-5-ethyl-4-pyrimidinyl)methyl]-1-piperidinecarboxylate](/img/structure/B1468286.png)






